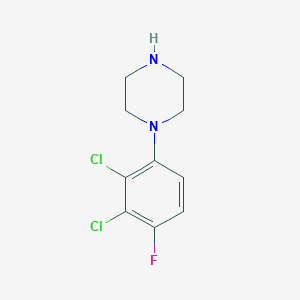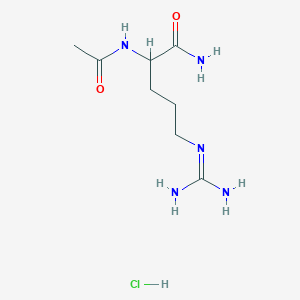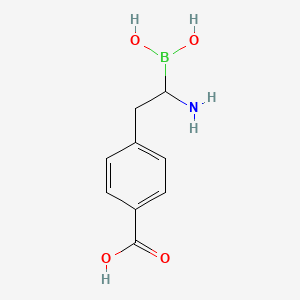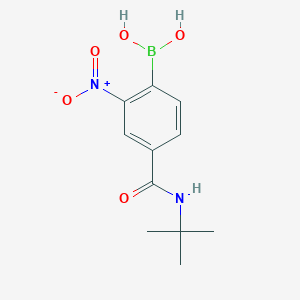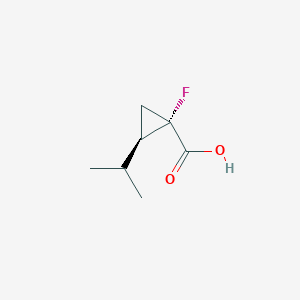
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- is an organic compound with the molecular formula C13H20O3. It is known for its unique structure, which includes a propanediol backbone and a phenoxy group substituted with a tert-butyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 1,2-propanediol with 4-(1,1-dimethylethyl)phenol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether bond. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide
Applications De Recherche Scientifique
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug delivery agent due to its biocompatibility.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- include:
1,2-Propanediol, 3-phenoxy-: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the ether linkage, affecting its applications and reactions.
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]acetate: Contains an acetate group, altering its solubility and reactivity
This compound’s unique structure and properties make it valuable in various scientific and industrial contexts, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
3-(4-tert-butylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,14-15H,8-9H2,1-3H3 |
Clé InChI |
RQALAXUIVBCOQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


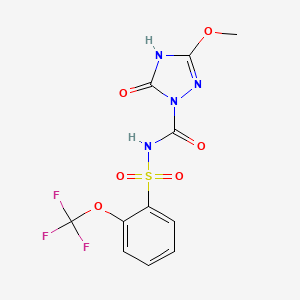

![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
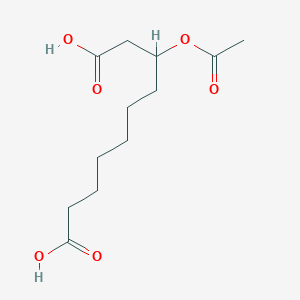
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)
